molecular formula C27H20N6O7S B12412061 Topoisomerase II inhibitor 10

Topoisomerase II inhibitor 10

Cat. No.: B12412061
M. Wt: 572.6 g/mol
InChI Key: QTSPXXBYQHQWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase II inhibitor 10 is a compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to DNA damage and cell death. This makes it a potential candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II inhibitor 10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Topoisomerase II inhibitor 10 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 10 exerts its effects by binding to the DNA-topoisomerase II complex, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include etoposide, teniposide, and doxorubicin. These compounds also target DNA topoisomerase II and are used in cancer therapy .

Uniqueness

Topoisomerase II inhibitor 10 is unique in its specific binding affinity and the type of DNA damage it induces. Unlike some other inhibitors, it may have a different toxicity profile and effectiveness against certain cancer types .

Properties

Molecular Formula

C27H20N6O7S

Molecular Weight

572.6 g/mol

IUPAC Name

4-[[2-[3-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-6-oxo-[1,2,4]triazolo[3,4-a]phthalazin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C27H20N6O7S/c34-21(28-17-9-5-15(6-10-17)25(37)38)13-32-24(36)20-4-2-1-3-19(20)23-30-31-27(33(23)32)41-14-22(35)29-18-11-7-16(8-12-18)26(39)40/h1-12H,13-14H2,(H,28,34)(H,29,35)(H,37,38)(H,39,40)

InChI Key

QTSPXXBYQHQWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)O)SCC(=O)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.